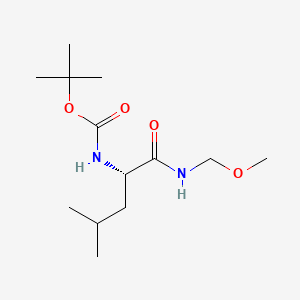

(S)-tert-Butyl (1-((methoxymethyl)amino)-4-methyl-1-oxopentan-2-yl)carbamate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

(S)-tert-Butyl (1-((methoxymethyl)amino)-4-methyl-1-oxopentan-2-yl)carbamate is a compound that belongs to the class of carbamates Carbamates are widely used in organic synthesis, medicinal chemistry, and as protecting groups for amines

Méthodes De Préparation

The synthesis of (S)-tert-Butyl (1-((methoxymethyl)amino)-4-methyl-1-oxopentan-2-yl)carbamate typically involves the protection of amine groups using carbamate functional groups. One common method is the use of tert-butyl chloroformate and an amine to form the carbamate. The reaction conditions often involve mild bases and solvents such as dichloromethane . Industrial production methods may involve the use of more scalable and efficient processes, such as continuous flow reactors, to ensure consistent quality and yield.

Analyse Des Réactions Chimiques

This compound can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or m-chloroperbenzoic acid.

Reduction: Reduction can be achieved using agents like lithium aluminum hydride.

Applications De Recherche Scientifique

(S)-tert-Butyl (1-((methoxymethyl)amino)-4-methyl-1-oxopentan-2-yl)carbamate has several applications in scientific research:

Mécanisme D'action

The mechanism of action of (S)-tert-Butyl (1-((methoxymethyl)amino)-4-methyl-1-oxopentan-2-yl)carbamate involves the formation of stable carbamate linkages with target molecules. This interaction can modulate the activity of enzymes or receptors by altering their conformation or blocking active sites. The carbamate group can participate in hydrogen bonding and other non-covalent interactions, which contribute to its biological activity .

Comparaison Avec Des Composés Similaires

Similar compounds to (S)-tert-Butyl (1-((methoxymethyl)amino)-4-methyl-1-oxopentan-2-yl)carbamate include:

tert-Butyl carbamate: A simpler carbamate used as a protecting group for amines.

Fluorenylmethoxycarbonyl (FMoc) carbamate: Another protecting group used in peptide synthesis.

Carboxybenzyl (CBz) carbamate: Used in organic synthesis and peptide chemistry.

The uniqueness of this compound lies in its specific structure, which provides distinct reactivity and stability compared to other carbamates.

Activité Biologique

(S)-tert-Butyl (1-((methoxymethyl)amino)-4-methyl-1-oxopentan-2-yl)carbamate, a compound belonging to the class of carbamates, has garnered attention for its potential biological activities. This article explores its synthesis, biological properties, structure-activity relationships (SAR), and relevant case studies.

The synthesis of (S)-tert-butyl carbamate derivatives typically involves the reaction of tert-butyl isocyanate with amines or amino acids. The specific compound can be synthesized through a multi-step process involving the protection of functional groups and selective reactions to obtain the desired stereochemistry.

Chemical Structure

The molecular formula of this compound is C11H22N2O3. Its structure includes a tert-butyl group, an oxopentanoyl moiety, and a methoxymethyl amino group, which contribute to its biological activity.

Biological Activity

Research indicates that carbamate derivatives exhibit various biological activities, including anti-inflammatory, analgesic, and neuroprotective effects. The specific biological activities of this compound have not been extensively documented; however, studies on related compounds provide insights into potential mechanisms.

- Enzyme Inhibition : Carbamates are known to inhibit certain enzymes involved in neurotransmitter metabolism, potentially affecting pathways related to pain and inflammation.

- Receptor Modulation : Some derivatives have shown affinity for neurotransmitter receptors such as dopamine and serotonin receptors, indicating potential applications in treating mood disorders and addiction.

Case Studies and Research Findings

Several studies have investigated the pharmacological profiles of carbamate derivatives similar to (S)-tert-butyl carbamate:

Table 1: Summary of Biological Activities in Related Carbamate Derivatives

| Compound Name | Biological Activity | Reference |

|---|---|---|

| Tert-butyl carbamate derivative A | Anti-inflammatory | |

| Tert-butyl carbamate derivative B | Neuroprotective | |

| Tert-butyl carbamate derivative C | Analgesic |

Key Findings :

- Anti-inflammatory Activity : One study reported that certain tert-butyl carbamate derivatives exhibited significant inhibition of pro-inflammatory cytokines in vitro.

- Neuroprotective Effects : Another derivative demonstrated protective effects against oxidative stress in neuronal cell lines, suggesting potential for neurodegenerative disease treatments.

Structure-Activity Relationship (SAR)

Understanding the SAR of carbamates is crucial for optimizing their biological activity. Modifications to the alkyl chains or functional groups can significantly influence potency and selectivity towards specific biological targets.

Table 2: Structural Modifications and Their Impact on Activity

| Modification Type | Effect on Activity |

|---|---|

| Chain Length Increase | Enhanced receptor affinity |

| Functional Group Variation | Altered enzyme inhibition profile |

Propriétés

IUPAC Name |

tert-butyl N-[1-[methoxy(methyl)amino]-4-methyl-1-oxopentan-2-yl]carbamate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H26N2O4/c1-9(2)8-10(11(16)15(6)18-7)14-12(17)19-13(3,4)5/h9-10H,8H2,1-7H3,(H,14,17) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IKRXSZUARJIXLZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC(C(=O)N(C)OC)NC(=O)OC(C)(C)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H26N2O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

274.36 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.